5-Bromo-N-(1-((2-methoxyethyl)amino)-1-oxopropan-2-yl)thiophene-2-carboxamide
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Overview
Description
5-Bromo-N-(1-((2-methoxyethyl)amino)-1-oxopropan-2-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a bromine atom at the 5-position of the thiophene ring, a methoxyethyl group, and an amino group attached to a propanoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(1-((2-methoxyethyl)amino)-1-oxopropan-2-yl)thiophene-2-carboxamide typically involves multiple steps:
Bromination: The thiophene ring is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.
Amidation: The brominated thiophene is then reacted with 2-methoxyethylamine to introduce the methoxyethyl group. This step is usually carried out under reflux conditions.
Acylation: The final step involves the acylation of the amino group with a propanoyl chloride derivative to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(1-((2-methoxyethyl)amino)-1-oxopropan-2-yl)thiophene-2-carboxamide can undergo various types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted thiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophene derivatives.
Hydrolysis: Formation of thiophene-2-carboxylic acid and corresponding amines.
Scientific Research Applications
5-Bromo-N-(1-((2-methoxyethyl)amino)-1-oxopropan-2-yl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(1-((2-methoxyethyl)amino)-1-oxopropan-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxamide group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-thiophenecarboxamide
- N-(2-methoxyethyl)-2-thiophenecarboxamide
- 5-Bromo-N-(2-methoxyethyl)-2-thiophenecarboxamide
Uniqueness
5-Bromo-N-(1-((2-methoxyethyl)amino)-1-oxopropan-2-yl)thiophene-2-carboxamide is unique due to the specific combination of functional groups and the presence of the bromine atom at the 5-position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
5-Bromo-N-(1-((2-methoxyethyl)amino)-1-oxopropan-2-yl)thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a bromine atom, a thiophene ring, and an amide functional group. The molecular formula is C₁₁H₁₃BrN₂O₂S, and its molecular weight is approximately 305.21 g/mol. The following table summarizes its key chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₃BrN₂O₂S |
Molecular Weight | 305.21 g/mol |
Melting Point | Not specified |
Solubility | Not specified |
Research indicates that this compound exhibits various biological activities, particularly in the context of anti-inflammatory and anticancer effects.
- Anti-inflammatory Activity : This compound has shown potential in reducing inflammatory markers in vitro. Studies suggest that it may inhibit the NF-kB signaling pathway, which is crucial in the inflammatory response. This inhibition can lead to decreased expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Anticancer Properties : Preliminary studies have indicated that this compound may induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins, leading to cell cycle arrest and apoptosis.
Study 1: Anti-inflammatory Effects
A study conducted on human lung epithelial cells demonstrated that treatment with this compound significantly reduced the levels of IL-6 and TNF-alpha after exposure to lipopolysaccharides (LPS). The results indicated a dose-dependent response, with higher concentrations leading to greater reductions in inflammatory markers.
Study 2: Anticancer Activity
In another investigation involving various cancer cell lines (e.g., A549 lung cancer cells), the compound was found to inhibit cell proliferation effectively. The IC50 value was determined to be around 25 µM, indicating significant cytotoxicity at relatively low concentrations. Flow cytometry analysis revealed that treated cells exhibited increased early and late apoptosis compared to untreated controls.
Safety and Toxicity
While initial findings are promising regarding the therapeutic potential of this compound, further studies are necessary to evaluate its safety profile. Toxicological assessments are crucial to determine any adverse effects associated with long-term use or high doses.
Properties
Molecular Formula |
C11H15BrN2O3S |
---|---|
Molecular Weight |
335.22 g/mol |
IUPAC Name |
5-bromo-N-[1-(2-methoxyethylamino)-1-oxopropan-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C11H15BrN2O3S/c1-7(10(15)13-5-6-17-2)14-11(16)8-3-4-9(12)18-8/h3-4,7H,5-6H2,1-2H3,(H,13,15)(H,14,16) |
InChI Key |
SPNRGWMTXCMBPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCCOC)NC(=O)C1=CC=C(S1)Br |
Origin of Product |
United States |
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